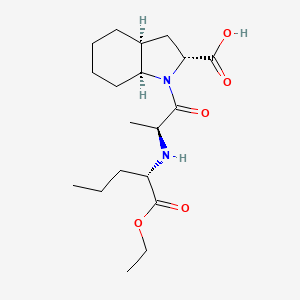

2-epi-Perindopril, (2R)-

Descripción

2-epi-Perindopril, (2R)- is a stereoisomer of perindopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The compound is characterized by a distinct stereochemical configuration at the C2 position, which differentiates it from the active pharmaceutical ingredient (API) perindopril. As an epimer, its biological activity is significantly altered due to reduced binding affinity to the ACE enzyme .

Propiedades

Número CAS |

145513-38-8 |

|---|---|

Fórmula molecular |

C19H32N2O5 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

(2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16+/m0/s1 |

Clave InChI |

IPVQLZZIHOAWMC-UVPYHEFZSA-N |

SMILES isomérico |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O |

SMILES canónico |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-epi-Perindopril, (2R)-, involves the epimerization of perindopril. This process typically includes the use of specific reagents and conditions to achieve the desired stereochemistry.

Análisis De Reacciones Químicas

2-epi-Perindopril, (2R)-, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

2-epi-Perindopril, (2R)-, has several scientific research applications, including:

Chemistry: It is used to study the stereochemistry and epimerization processes of ACE inhibitors.

Biology: It is used in research to understand the biological activity and metabolism of ACE inhibitors.

Medicine: It is used to investigate the pharmacokinetics and pharmacodynamics of perindopril and its epimers.

Industry: It is used in the development and testing of new antihypertensive drugs.

Mecanismo De Acción

The mechanism of action of 2-epi-Perindopril, (2R)-, involves its interaction with the angiotensin-converting enzyme (ACE). due to its almost inactive nature, it does not significantly inhibit ACE or affect the renin-angiotensin-aldosterone system (RAAS) like perindopril does. The molecular targets and pathways involved are similar to those of perindopril but with reduced efficacy .

Comparación Con Compuestos Similares

Key Chemical Properties :

- CAS Number : 145513-45-7

- Molecular Formula : C₁₉H₃₂N₂O₅

- Synonyms: 1'',2-Di-epi-perindopril; (1''R,2R)-Perindopril; Perindopril tert-butylamine impurity W .

This compound is primarily studied as a process-related impurity during perindopril synthesis and is pharmacologically inactive .

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The table below compares 2-epi-Perindopril, (2R)- with other perindopril impurities and related compounds:

Key Observations :

- Stereochemical Impact : The (2R) configuration in 2-epi-Perindopril disrupts the spatial arrangement required for ACE binding, rendering it inactive. In contrast, the (2S) configuration in the API is critical for enzymatic interaction .

- Functional Groups : All compounds retain the indole-2-carboxylic acid backbone but differ in substituents (e.g., tert-butylamine in impurities) or stereochemistry .

Pharmacokinetic and Pharmacodynamic Comparisons

While 2-epi-Perindopril, (2R)- lacks clinical pharmacokinetic data due to its inactive status, comparisons with active analogs like perindopril highlight mechanistic divergences:

Q & A

Q. How do I balance patentability concerns with the need for methodological transparency in 2-epi-Perindopril research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.